

what is the chemical structure of Lansoprazole sulfide-13C6

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Lansoprazole sulfide-13C6**

Cat. No.: **B12369811**

[Get Quote](#)

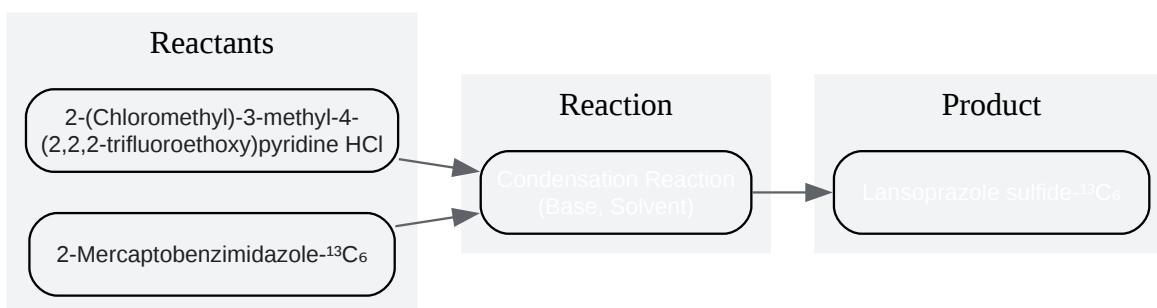
An In-depth Technical Guide to Lansoprazole sulfide-13C6

This technical guide provides a comprehensive overview of **Lansoprazole sulfide-13C6**, a stable isotope-labeled derivative of Lansoprazole sulfide. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical structure, a proposed synthetic pathway, and predicted analytical data.

Chemical Structure and Properties

Lansoprazole sulfide-13C6 is an isotopically labeled form of Lansoprazole sulfide, a key intermediate and impurity in the synthesis of Lansoprazole, a proton pump inhibitor. The "-13C6" designation indicates that six carbon atoms in the benzimidazole ring of the molecule have been replaced with the stable carbon-13 isotope.

The chemical structure of **Lansoprazole sulfide-13C6** is 2-[[[3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]thio]-1H-benzimidazole-13C6. Its molecular formula is $C_{10}^{13}C_6H_{14}F_3N_3OS$, and its CAS Number is 1261392-56-6[1].


Structural Diagram

Caption: Chemical structure of **Lansoprazole sulfide-13C6**.

Proposed Synthesis Pathway

The synthesis of **Lansoprazole sulfide-¹³C₆** can be achieved by adapting the established synthetic routes for unlabeled Lansoprazole sulfide. The key to introducing the ¹³C₆-label is the use of a ¹³C₆-labeled precursor for the benzimidazole ring. A plausible synthetic approach involves the condensation of 2-mercaptopbenzimidazole-¹³C₆ with 2-(chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride.

Synthetic Workflow

[Click to download full resolution via product page](#)

Caption: Proposed synthetic workflow for **Lansoprazole sulfide-¹³C₆**.

Experimental Protocols

While a specific experimental protocol for **Lansoprazole sulfide-¹³C₆** is not publicly available, a general procedure can be adapted from the synthesis of unlabeled Lansoprazole sulfide.

Proposed Synthesis of **Lansoprazole sulfide-¹³C₆**:

- **Dissolution of Reactant:** In a suitable reaction vessel, dissolve 2-mercaptopbenzimidazole-¹³C₆ in a solvent such as ethanol or a mixture of water and a water-miscible organic solvent.
- **Addition of Base:** Add a stoichiometric amount of a base, such as sodium hydroxide or potassium hydroxide, to the solution to form the sodium or potassium salt of the mercaptobenzimidazole.

- **Addition of Second Reactant:** To this solution, add 2-(chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride portion-wise while maintaining the temperature of the reaction mixture.
- **Reaction Monitoring:** Stir the reaction mixture at room temperature or a slightly elevated temperature. Monitor the progress of the reaction by a suitable chromatographic technique (e.g., TLC or HPLC) until the starting materials are consumed.
- **Work-up and Isolation:** Upon completion, cool the reaction mixture and add water to precipitate the crude product. Filter the solid, wash it with water to remove inorganic salts, and then with a non-polar solvent like hexane to remove non-polar impurities.
- **Purification:** Dry the crude product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol-water or acetone-hexane) to yield pure **Lansoprazole sulfide-13C6**.

Analytical Data

The following table summarizes the predicted and known analytical data for **Lansoprazole sulfide-13C6**.

Parameter	Value	Reference/Method
Molecular Formula	$C_{10}^{13}C_6H_{14}F_3N_3OS$	-
Molecular Weight	359.32 g/mol	Calculated[1]
Exact Mass	359.0999 Da	Calculated
CAS Number	1261392-56-6	[1]
Appearance	White to off-white solid	Predicted
1H NMR	Spectrum should be identical to unlabeled standard	Predicted
^{13}C NMR	Signals for the six labeled carbons will be enhanced and may show different splitting patterns.	Predicted
Mass Spectrum (ESI-MS)	$[M+H]^+$ at m/z 360.1	Predicted

Note: The analytical data presented are predicted based on the known properties of the unlabeled compound and the nature of isotopic labeling. Experimental verification is required for confirmation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. schd-shimadzu.com [schd-shimadzu.com]
- To cite this document: BenchChem. [what is the chemical structure of Lansoprazole sulfide- $^{13}C_6$]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b12369811#what-is-the-chemical-structure-of-lansoprazole-sulfide-13c6>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com